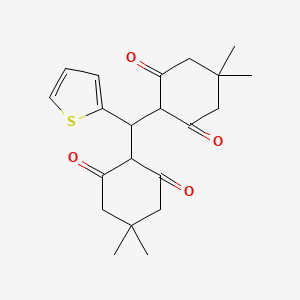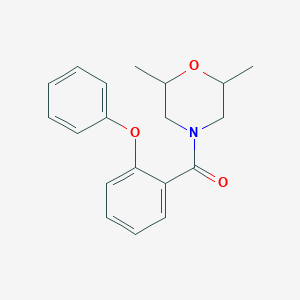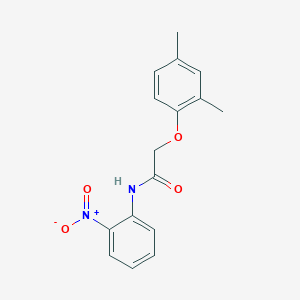![molecular formula C15H22ClNOS2 B5145512 N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)
N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. It is a thiol-containing compound that is used in the synthesis of various drugs and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing the activity of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its low toxicity. It has also been shown to have good solubility in various solvents, making it easy to use in experiments. However, one of the limitations of using this compound is its limited stability in aqueous solutions, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for the use of N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide in scientific research. One direction is to further investigate its anti-inflammatory and antioxidant properties and explore its potential use in the treatment of various inflammatory diseases. Another direction is to explore its potential use in the synthesis of new drugs for the treatment of liver diseases and cancer. In addition, more research is needed to understand its mechanism of action and identify new targets for its use in scientific research.
In conclusion, N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide is a promising compound that has shown various applications in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable compound for the development of new drugs and the treatment of various diseases. Further research is needed to fully understand its mechanism of action and identify new targets for its use in scientific research.
Métodos De Síntesis
The synthesis of N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide involves the reaction between 2-chlorobenzyl chloride and tert-butylthioethylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide has been extensively studied for its various applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been used in the synthesis of various drugs such as thioacetamide derivatives, which have shown promising results in the treatment of liver diseases.
Propiedades
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNOS2/c1-15(2,3)20-9-8-17-14(18)11-19-10-12-6-4-5-7-13(12)16/h4-7H,8-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHQOQQNIQCIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CSCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-2-[(2-chlorobenzyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)

![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)

![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5145463.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)
![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)


![2-{[6-(4-bromophenoxy)hexyl]amino}ethanol](/img/structure/B5145500.png)
![N-(1-{1-[3-(2-chlorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5145515.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)